N-benzyl-N'-(2-methylphenyl)ethanediamide
Overview
Description
N-benzyl-N’-(2-methylphenyl)ethanediamide: is an organic compound with the molecular formula C16H16N2O2 It is a member of the ethanediamide family, characterized by the presence of two amide groups attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N’-(2-methylphenyl)ethanediamide typically involves the reaction of benzylamine with 2-methylphenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of N-benzyl-N’-(2-methylphenyl)ethanediamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-benzyl-N’-(2-methylphenyl)ethanediamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted ethanediamides.
Scientific Research Applications
Chemistry: N-benzyl-N’-(2-methylphenyl)ethanediamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules, which can be utilized in the development of new materials and catalysts.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it valuable in metalloprotein studies.
Medicine: The compound’s potential pharmacological properties are being explored for the development of new therapeutic agents. Its amide groups may interact with biological targets, leading to the modulation of various physiological processes.
Industry: In the industrial sector, N-benzyl-N’-(2-methylphenyl)ethanediamide is used in the production of specialty chemicals and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which N-benzyl-N’-(2-methylphenyl)ethanediamide exerts its effects involves the interaction of its amide groups with molecular targets. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, stabilizing the compound within biological systems. The specific pathways and targets depend on the context of its application, whether in enzymatic reactions, receptor binding, or other biochemical processes.
Comparison with Similar Compounds
- N-benzyl-N’-(4-methylphenyl)ethanediamide
- N-benzyl-N’-(5-methylphenyl)ethanediamide
- N-benzyl-N’-(3-methylphenyl)ethanediamide
Uniqueness: N-benzyl-N’-(2-methylphenyl)ethanediamide is unique due to the position of the methyl group on the phenyl ring. This positional isomerism can lead to different chemical and physical properties, affecting its reactivity and interactions with other molecules. The specific placement of the methyl group can influence the compound’s steric and electronic characteristics, making it distinct from its isomers.
Properties
IUPAC Name |
N-benzyl-N'-(2-methylphenyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-12-7-5-6-10-14(12)18-16(20)15(19)17-11-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRUKDHWYTYSNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401229401 | |
Record name | N1-(2-Methylphenyl)-N2-(phenylmethyl)ethanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401229401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
406190-10-1 | |
Record name | N1-(2-Methylphenyl)-N2-(phenylmethyl)ethanediamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=406190-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N1-(2-Methylphenyl)-N2-(phenylmethyl)ethanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401229401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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